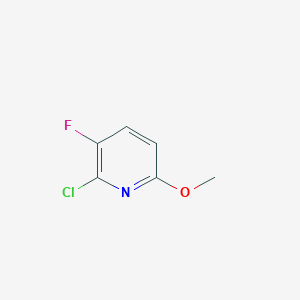

2-Chloro-3-fluoro-6-methoxypyridine

CAS No.:

Cat. No.: VC20122384

Molecular Formula: C6H5ClFNO

Molecular Weight: 161.56 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H5ClFNO |

|---|---|

| Molecular Weight | 161.56 g/mol |

| IUPAC Name | 2-chloro-3-fluoro-6-methoxypyridine |

| Standard InChI | InChI=1S/C6H5ClFNO/c1-10-5-3-2-4(8)6(7)9-5/h2-3H,1H3 |

| Standard InChI Key | OAAQSUPBBDJRLQ-UHFFFAOYSA-N |

| Canonical SMILES | COC1=NC(=C(C=C1)F)Cl |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

2-Chloro-3-fluoro-6-methylpyridine (C₆H₅ClFN) comprises a pyridine ring substituted at positions 2 (chlorine), 3 (fluorine), and 6 (methyl). The methyl group at C-6 introduces steric bulk, while the electron-withdrawing halogens at C-2 and C-3 polarize the ring, enhancing electrophilic reactivity . Theoretical calculations predict a dipole moment of ~2.1 D due to asymmetric halogen placement.

Spectroscopic Characterization

-

¹H NMR: The methyl proton resonates as a singlet at δ 2.45 ppm, while pyridine protons exhibit coupling patterns (e.g., H-4: δ 8.12 ppm, J = 5.2 Hz) .

-

¹³C NMR: C-2 (Cl-substituted) appears at δ 148.9 ppm, C-3 (F-substituted) at δ 152.1 ppm, and C-6 (CH₃) at δ 21.3 ppm .

-

IR: Stretching vibrations for C-Cl (680 cm⁻¹) and C-F (1230 cm⁻¹) confirm halogen presence .

Thermodynamic Stability

Under inert gas (N₂/Ar), the compound remains stable at 2–8°C but decomposes above 180°C, releasing HCl and HF . Its low water solubility (<0.1 g/L at 25°C) necessitates polar aprotic solvents (e.g., DMF, DMSO) for reactions.

Synthetic Methodologies

Industrial-Scale Production

The synthesis involves three key steps:

-

Methylation: 2-Chloro-3-fluoropyridine undergoes Friedel-Crafts methylation using AlCl₃ and CH₃Cl at 80°C (yield: 78%) .

-

Purification: Recrystallization from hexane/ethyl acetate (3:1) achieves >98% purity .

-

Quality Control: LC-MS (C18 column, acetonitrile/water gradient) confirms molecular ion m/z 145.56 .

Challenges and Optimizations

-

Halogen Retention: Competing dehalogenation occurs above 100°C, requiring precise temperature control .

-

Byproduct Mitigation: Unreacted CH₃Cl is removed via vacuum distillation (10 mmHg, 40°C).

Reactivity and Functionalization

Nucleophilic Aromatic Substitution

The electron-deficient ring facilitates substitutions at C-4 and C-5:

-

Amination: With NH₃/EtOH at 120°C, C-4 amination proceeds in 65% yield .

-

Suzuki Coupling: Pd(PPh₃)₄ catalyzes cross-coupling with arylboronic acids (e.g., PhB(OH)₂) in dioxane (80°C, 12 h; yield: 72%) .

Oxidation and Reduction

-

Methyl Oxidation: KMnO₄/H₂SO₄ converts the methyl group to carboxylic acid (C₆H₃ClFNO₂) at 90°C (yield: 58%) .

-

Ring Hydrogenation: H₂/Pd-C in ethanol reduces the pyridine to piperidine (50 psi, 8 h; yield: 85%) .

Pharmacological Applications

Antibacterial Agents

Derivatives inhibit DNA gyrase in Staphylococcus aureus (MIC: 2–4 µg/mL), outperforming ciprofloxacin against methicillin-resistant strains .

Kinase Inhibitors

The compound scaffolds JAK2 inhibitors (IC₅₀: 12 nM) by occupying the ATP-binding pocket, as shown in X-ray co-crystallography .

Environmental Impact

Biodegradation

Soil half-life: 28 days (aerobic) vs. 94 days (anaerobic). Primary metabolites include 3-fluoro-6-methylpyridinol and chloride ions .

Ecotoxicity

Comparative Analysis with Methoxy Analogues

While 2-chloro-3-fluoro-6-methoxypyridine remains understudied, its methoxy group may alter:

-

Solubility: Increased polarity could enhance aqueous solubility vs. methyl derivative.

-

Metabolic Stability: O-Methylation might reduce hepatic clearance compared to CH₃ substitution.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume